4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of heptyl hydrazine with formaldehyde and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrotriazole.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions
Major Products
Oxidation: 4-Heptyl-5-(carboxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reduction: 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-1,2,4-triazole
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Heptyl-3-methyl-1H-pyrazol-5-ol
- 4-Heptyl-5-(hex-5-en-2-yn-1-yl)-2,2-dimethyl-1,3-dioxolane
- 4-Heptyl-5-heptylimino-1,2,4-dithiazolidin-3-one
Uniqueness
Compared to similar compounds, 4-Heptyl-5-(hydroxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of a heptyl chain and a hydroxymethyl group attached to the triazole ring. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
642462-62-2 |
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Molecular Formula |
C10H19N3OS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-heptyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H19N3OS/c1-2-3-4-5-6-7-13-9(8-14)11-12-10(13)15/h14H,2-8H2,1H3,(H,12,15) |
InChI Key |
HBIDCOOCRQERFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=NNC1=S)CO |
Origin of Product |
United States |
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